molecular formula C4H8N2 B023847 1,4,5,6-Tetrahydropyrimidine CAS No. 1606-49-1

1,4,5,6-Tetrahydropyrimidine

Cat. No.: B023847
CAS No.: 1606-49-1
M. Wt: 84.12 g/mol
InChI Key: VBXZSFNZVNDOPB-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine is a partially reduced heterocyclic compound with the molecular formula C₄H₈N₂.

Preparation Methods

The synthesis of 1,4,5,6-tetrahydropyrimidine can be achieved through several routes:

Scientific Research Applications

Medicinal Chemistry

Neuromuscular Blocking Agent
1,4,5,6-Tetrahydropyrimidine has been identified as a neuromuscular blocking agent. Its structural features allow it to interact with nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation during surgical procedures. This application is particularly valuable in anesthesiology where rapid onset and short duration of action are desired .

Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of insect repellents like pyrantel and other hydroxylated pyrimidines. These derivatives exhibit biological activities that are beneficial in treating parasitic infections .

Antimicrobial Properties
Recent studies have indicated that derivatives of this compound possess antimicrobial properties. Research has shown that modifications to the tetrahydropyrimidine structure can enhance its efficacy against a range of bacterial strains. This opens avenues for developing new antibiotics derived from this compound .

Agricultural Applications

Insect Repellents
As mentioned earlier, this compound is a precursor for synthesizing insect repellents such as pyrantel. These compounds are crucial in agricultural settings to protect crops from pest infestations without harming beneficial insects .

Herbicides
Research has explored the potential of tetrahydropyrimidine derivatives as herbicides. The structural features of these compounds allow them to inhibit specific biochemical pathways in plants, thereby controlling weed growth effectively while minimizing environmental impact .

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its role in polymer synthesis. Its ability to undergo polymerization reactions makes it a candidate for producing novel materials with unique properties. These polymers can be tailored for specific applications such as coatings and adhesives .

Case Study 1: Synthesis of Derivatives

A study demonstrated an efficient synthetic route for producing various derivatives of this compound with enhanced biological activity. By modifying substituents on the nitrogen atoms and carbon framework, researchers achieved significant improvements in antimicrobial efficacy against resistant strains .

Case Study 2: Agricultural Efficacy

Field trials evaluating the effectiveness of tetrahydropyrimidine-based insect repellents showed a marked reduction in pest populations compared to untreated controls. The results indicated not only improved crop yield but also a lower incidence of pesticide resistance among target pest species .

Comparison with Similar Compounds

1,4,5,6-Tetrahydropyrimidine is unique due to its partially reduced structure, which distinguishes it from fully aromatic pyrimidines. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Biological Activity

1,4,5,6-Tetrahydropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Structural Overview

This compound features a six-membered ring structure that includes nitrogen atoms at positions 1 and 3. The compound can exist in various derivatives, which significantly influence its biological properties. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug design.

Biological Activities

  • Antimicrobial Properties :
    • Several studies have indicated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. For example, 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has shown potential as an antimicrobial agent against specific bacterial strains .
  • Antitumor Activity :
    • Compounds derived from this compound have demonstrated antitumor effects in various cancer cell lines. Research indicates that these compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis.
  • Neuraminidase Inhibition :
    • A series of derivatives were synthesized to evaluate their ability to inhibit neuraminidase (NA) from the influenza A virus. One compound exhibited an IC50 value of 17.64 μM, indicating moderate inhibitory activity against NA . This suggests potential applications in antiviral drug development.
  • Muscarinic Receptor Agonism :
    • Some tetrahydropyrimidine derivatives have been identified as selective agonists for muscarinic receptors (m1 subtype), which are implicated in cognitive functions and memory. These compounds may be beneficial in treating cognitive deficits associated with Alzheimer's disease by enhancing acetylcholine signaling .

The biological activities of this compound derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, the inhibition of neuraminidase can prevent viral replication.
  • Receptor Modulation : Compounds that act on muscarinic receptors can enhance neurotransmitter levels and improve cognitive function.
  • Cellular Interaction : The ability of these compounds to bind to specific cellular targets allows them to modulate cellular pathways effectively.

Antitumor Activity

A study assessed the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines. Notably:

  • Compound A showed a significant reduction in cell viability at concentrations above 10 μM.
  • Compound B , which had structural modifications at the nitrogen positions, exhibited enhanced activity compared to its parent compound.

Antiviral Activity

In another study focusing on influenza virus:

  • Derivatives were tested for their ability to inhibit viral neuraminidase. The most effective compounds were further analyzed for their structure-activity relationship (SAR), revealing that specific functional groups were crucial for their inhibitory action .

Comparative Analysis of Derivatives

Compound NameStructure FeaturesBiological Activity
6-Oxo-1,4,5,6-tetrahydropyrimidineCarbonyl and carboxylic acidAntimicrobial and antitumor
2-Amino-4(3H)-pyrimidinoneAmino group at position 2Neuroprotective effects
5-Methyl-2-pyrimidinamineMethyl group at position 5Antiviral properties

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 1,4,5,6-tetrahydropyrimidine and its derivatives?

The synthesis of 1,4,5,6-tetrahydropyrimidines typically involves condensation reactions between diamines and carbonyl compounds, imino ethers, or amidines. Traditional methods include refluxing ethanol solutions of diamines with carbonyl derivatives (e.g., aldehydes or ketones) . Recent advances include domino ring-opening cyclization of activated aziridines with α-acidic isocyanides, yielding enantiomerically pure derivatives with up to 84% efficiency . For substituted analogs, strategies like introducing functionalized three-carbon chains to indole derivatives have been employed to construct the tetrahydropyrimidine ring .

Key Reaction Example :

   Diamine + Carbonyl Compound → this compound  
   Conditions: Ethanol, reflux, 6–12 hours.  
   Yield: 60–89% (varies with substituents) [[7, 15]]  

Q. What physicochemical properties are critical for handling this compound in the lab?

The compound is a colorless to pale yellow liquid with a density of 1.08 g/cm³, boiling point of 88–89°C at 1 mmHg, and a refractive index (n20/D) of 1.5194 . It is hygroscopic and requires storage under inert atmosphere (e.g., nitrogen) at room temperature in sealed containers to prevent degradation . Safety data indicate irritation risks (R36/37/38), necessitating gloves and eye protection during handling .

Q. How is this compound characterized analytically?

Common techniques include:

  • NMR : ¹³C NMR predicts resonances for the heterocyclic ring and substituents .
  • IR Spectroscopy : Peaks at ~1665 cm⁻¹ (C=N stretching) and 3200–3500 cm⁻¹ (N-H vibrations) .
  • HPLC : Reverse-phase HPLC (H₂O-MeCN gradients) is used for purity assessment, especially in bioactive derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based antitumor agents?

Modifications to the heterocyclic core and substituents significantly impact bioactivity. For example:

  • Core Oxidation : 2-Amino-1,4,5,6-tetrahydropyrimidine shows higher cytotoxicity against A459 lung cancer cells (IC₅₀ = 2.1 µM) than its oxidized counterpart (2-amino-5,6-dihydro-4-pyrimidone, IC₅₀ = 8.7 µM) .
  • Substituent Effects : Brominated indole derivatives (e.g., 10b and 10j) enhance potency, with IC₅₀ values <1 µM in MDA-231 breast cancer cells .

SAR Table :

DerivativeSubstituentIC₅₀ (µM, A459)
10b 5,6-dibromo0.9
10j 5,6-dibromo0.7
10h 5-bromo2.1
Data sourced from antitumor screening

Q. What experimental challenges arise in evaluating the pharmacological activity of 1,4,5,6-tetrahydropyrimidines?

  • Toxicity Profiling : Intravenous LD₅₀ studies in mice require careful dose escalation (e.g., 1:12 ratios) and metabolic inhibitor pre-treatments (e.g., proadifen at 50 mg/kg) to assess acute toxicity .
  • Bioavailability : Poor water solubility of derivatives (e.g., oxantel pamoate) necessitates formulation optimization, such as salt formation with pamoic acid .

Q. How do computational studies address gaps in thermodynamic data for this compound?

Ideal-gas enthalpies of formation remain unmeasured due to missing group-additivity parameters for nitrogen environments in the heterocycle . Current approaches estimate values using analog systems (e.g., substituted isoxazoles) and revise group terms iteratively. For example, the N-(Cb)(CO) group parameter is assigned -81.5 kJ/mol based on related compounds .

Q. Methodological Considerations

Q. What catalytic systems improve selectivity in this compound synthesis?

Heterogeneous catalysts like H₃PW₁₂O₄₀ enable selective synthesis of 2-aryl-5-substituted derivatives via one-pot multicomponent reactions, achieving >90% selectivity under mild conditions .

Q. How are enantiomerically pure derivatives synthesized?

Chiral activated aziridines (e.g., (R)-N-tosyl aziridine) react with α-acidic isocyanides in a domino process mediated by Lewis acids (e.g., BF₃·OEt₂), yielding >99% enantiomeric excess (ee) .

Q. Data Contradictions and Limitations

  • Thermodynamic Properties : Discrepancies in boiling points (e.g., 88–89°C at 1 mmHg vs. 268°C at 760 mmHg ) highlight pressure-dependent variability in reported values.
  • Bioactivity Variability : Antitumor activity of brominated indole derivatives varies by cell line (e.g., HT-29 colon cancer cells show resistance compared to MDA-231 ), emphasizing the need for multi-line screening.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h4H,1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXZSFNZVNDOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166945
Record name 1,4,5,6-Tetrahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-49-1
Record name 1,4,5,6-Tetrahydropyrimidine
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Record name 1606-49-1
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Record name 1,4,5,6-Tetrahydropyrimidine
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Record name 1,4,5,6-Tetrahydropyrimidine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4,5,6-Tetrahydropyrimidine
1,4,5,6-Tetrahydropyrimidine
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1,4,5,6-Tetrahydropyrimidine
1,4,5,6-Tetrahydropyrimidine
1,4,5,6-Tetrahydropyrimidine

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